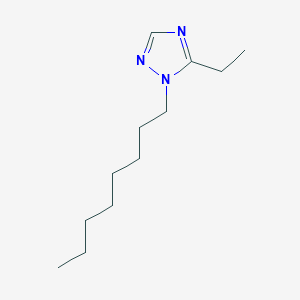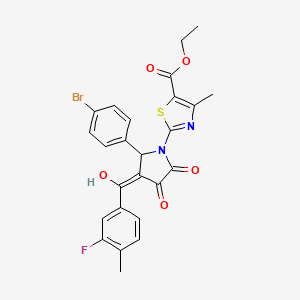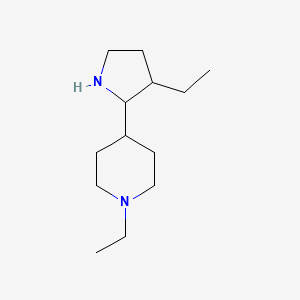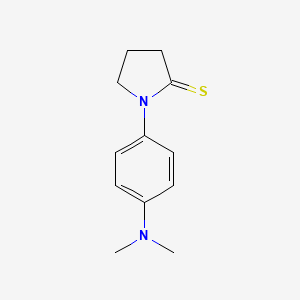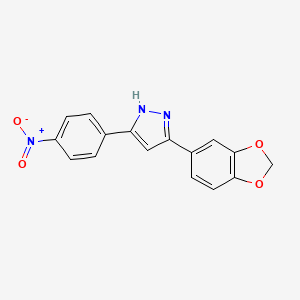
3-(2H-1,3-Benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with benzo[d][1,3]dioxole and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a benzo[d][1,3]dioxole derivative with a nitrophenyl hydrazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazoles depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Medicine
Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzo[d][1,3]dioxol-5-yl)-5-phenyl-1H-pyrazole
- 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-methylphenyl)-1H-pyrazole
Uniqueness
The presence of the nitrophenyl group in 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole may impart unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
651717-31-6 |
|---|---|
Formule moléculaire |
C16H11N3O4 |
Poids moléculaire |
309.28 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C16H11N3O4/c20-19(21)12-4-1-10(2-5-12)13-8-14(18-17-13)11-3-6-15-16(7-11)23-9-22-15/h1-8H,9H2,(H,17,18) |
Clé InChI |
JDWQCBOTYFAGCW-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)

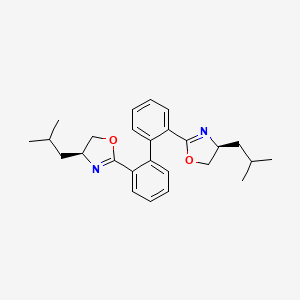

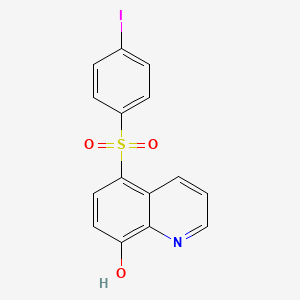
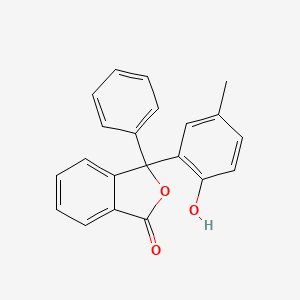
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)

